2-Hydroxyamino-2-methyl-3-pentanone oxime acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate can be synthesized through the reaction of oximes with acyl halides or anhydrides . The general procedure involves the following steps:
Formation of Oxime: The starting material, typically a ketone or aldehyde, is reacted with hydroxylamine (NH2OH) to form the corresponding oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ester can participate in substitution reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of transition metal catalysts like palladium (Pd) or copper (Cu).
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles such as pyrroles, imidazoles, and triazoles .
Scientific Research Applications
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate involves the cleavage of the N-O bond, which is relatively weak with an average energy of about 57 kcal/mol . This cleavage can lead to the formation of new C-N, C-O, or C-C bonds, facilitating the synthesis of various nitrogen-containing compounds . The compound can act as an internal oxidant or a precursor in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyamino-2-methyl-3-pentanone oxime pivalate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime benzoate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime tosylate
Uniqueness
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H16N2O3 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(E)-[2-(hydroxyamino)-2-methylpentan-3-ylidene]amino] acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+ |
InChI Key |
UMEIKEMWIZXANV-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)C)/C(C)(C)NO |
Canonical SMILES |
CCC(=NOC(=O)C)C(C)(C)NO |
Origin of Product |
United States |
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